molecular formula C9H10O3 B3431293 Ethylparaben CAS No. 9001-05-2

Ethylparaben

Cat. No. B3431293
CAS RN: 9001-05-2
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
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Patent
US04436670

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
supported catalyst
Quantity
195 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[B+3].[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1.[NH3:19]>>[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]#[N:19])=[CH:10][CH:9]=1.[OH:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[B+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Five
Name
supported catalyst
Quantity
195 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction tube having
CUSTOM
Type
CUSTOM
Details
respectively, and reacted in the vapor phase at 395° C
WAIT
Type
WAIT
Details
When the reaction was carried out for 308 hours
Duration
308 h

Outcomes

Product
Details
Reaction Time
5 s
Name
Type
product
Smiles
OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 kg
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04436670

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
supported catalyst
Quantity
195 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[B+3].[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1.[NH3:19]>>[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]#[N:19])=[CH:10][CH:9]=1.[OH:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[B+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Five
Name
supported catalyst
Quantity
195 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction tube having
CUSTOM
Type
CUSTOM
Details
respectively, and reacted in the vapor phase at 395° C
WAIT
Type
WAIT
Details
When the reaction was carried out for 308 hours
Duration
308 h

Outcomes

Product
Details
Reaction Time
5 s
Name
Type
product
Smiles
OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 kg
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04436670

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
supported catalyst
Quantity
195 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[B+3].[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1.[NH3:19]>>[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]#[N:19])=[CH:10][CH:9]=1.[OH:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[B+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Five
Name
supported catalyst
Quantity
195 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction tube having
CUSTOM
Type
CUSTOM
Details
respectively, and reacted in the vapor phase at 395° C
WAIT
Type
WAIT
Details
When the reaction was carried out for 308 hours
Duration
308 h

Outcomes

Product
Details
Reaction Time
5 s
Name
Type
product
Smiles
OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 kg
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04436670

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
supported catalyst
Quantity
195 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[B+3].[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1.[NH3:19]>>[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]#[N:19])=[CH:10][CH:9]=1.[OH:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[B+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Five
Name
supported catalyst
Quantity
195 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction tube having
CUSTOM
Type
CUSTOM
Details
respectively, and reacted in the vapor phase at 395° C
WAIT
Type
WAIT
Details
When the reaction was carried out for 308 hours
Duration
308 h

Outcomes

Product
Details
Reaction Time
5 s
Name
Type
product
Smiles
OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 kg
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.